N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylphenyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea. For instance, 2,4-dimethyl-1,3-thiazole can be prepared by reacting 2-bromo-3-pentanone with thiourea under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Butylphenyl Group: The final step involves the coupling of the butylphenyl group to the nitrogen atom of the thiazole ring. This can be achieved through a nucleophilic substitution reaction using 4-butylphenylamine and the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed, and reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in coatings, adhesives, and other materials requiring specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the butylphenyl group enhances its lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interactions with biological targets. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-5-6-13-7-9-14(10-8-13)18-16(19)15-11(2)17-12(3)20-15/h7-10H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQRRPQUOYYCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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